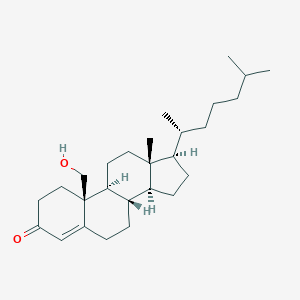

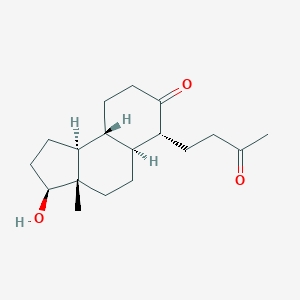

19-Hydroxycholest-4-en-3-one

Übersicht

Beschreibung

19-Hydroxycholest-4-en-3-one is a compound that plays an important role in bile acid metabolism . It controls the biliary balance of cholic acid and chenodeoxycholic acid, ultimately regulating the intestinal absorption of dietary lipids .

Synthesis Analysis

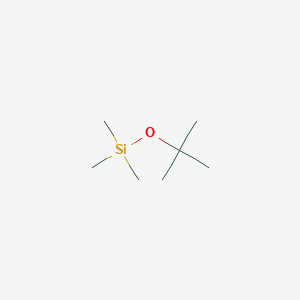

The synthesis of 19-Hydroxycholest-4-en-3-one involves the use of molecular oxygen inserting one oxygen atom into a substrate, and reducing the second into a water molecule, with two electrons provided by NADPH via cytochrome P450 reductase . The chemical synthesis of this physiologically important oxysterol begins with cholesterol .Molecular Structure Analysis

The molecular formula of 19-Hydroxycholest-4-en-3-one is C27H44O2. It has an average mass of 400.637 Da and a monoisotopic mass of 400.334137 Da .Chemical Reactions Analysis

19-Hydroxycholest-4-en-3-one is involved in primary bile acid biosynthesis. It catalyzes the 12alpha-hydroxylation of 7alpha-hydroxy-4-cholesten-3-one, an intermediate metabolite in cholic acid biosynthesis . It uses molecular oxygen to insert one oxygen atom into a substrate, and reduces the second into a water molecule .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry : A study demonstrated the high-performance liquid chromatographic analysis of human erythrocyte oxysterols, including compounds related to 19-Hydroxycholest-4-en-3-one. This analysis is crucial in understanding the oxysterol profiles in erythrocyte membranes, especially in patients with sickle cell anemia or sickle cell trait (Teng & Smith, 1995).

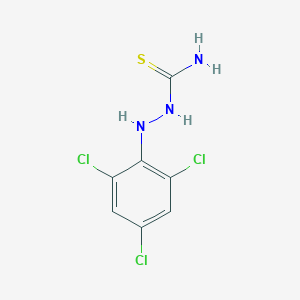

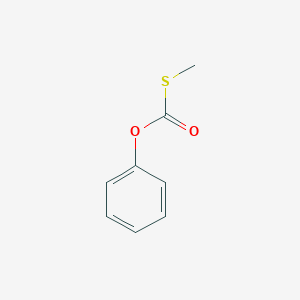

Organic Chemistry : Research has explored the reactions of 19-Hydroxysteroids, including 19-Hydroxycholest-4-en-3-one, with diethylaminosulfur trifluoride, leading to the production of various compounds. These reactions are significant for synthetic chemistry and the development of new steroid derivatives (Ino et al., 1991).

Biochemistry : The compound has been studied in the context of bile acid biosynthesis and as a biomarker for diseases like irritable bowel syndrome and bile acid malabsorption. It serves as a substrate for certain enzymes implicated in obesity and cardiovascular health (Offei et al., 2019).

Microbial Conversion Studies : There is research on the microbial conversion of related steroids, providing insights into the metabolic pathways and potential applications in biotransformation processes (Madyastha & Shankar, 1994).

Pharmacology : A study on 19-Hydroxy-4-androsten-17-one, a structurally similar compound, showed its potential as a competitive inhibitor of estrogen biosynthesis, highlighting its relevance in hormone-related research (Numazawa et al., 1989).

Inflammatory Responses : Research on 3β-Hydroxycholest-5-en-7-one, a closely related compound, explored its ability to alleviate lipopolysaccharide-induced inflammatory responses. This study provides a basis for developing new drugs targeting inflammation (Wu et al., 2020).

Wirkmechanismus

The main mechanism of action of 19-Hydroxycholest-4-en-3-one is the inhibition of cholesterol uptake by competition with bile acids for incorporation into micelles in the intestinal lumen . It has a greater affinity for biliary micelles compared to cholesterol, so its uptake in the gut is energetically favored .

Zukünftige Richtungen

Future research could explore the effect of different types of dietary fiber on low-density lipoprotein cholesterol (LDL-C) when combined with 19-Hydroxycholest-4-en-3-one . Additionally, administering Fibroblast Growth Factor 19 (FGF19), or a suitable mimetic, as a pharmacological intervention to increase circulating levels of FGF19 and suppress bile acid synthesis by inhibiting CYP7A1 gene expression could provide therapeutic benefits for many patients with primary biliary cirrhosis .

Eigenschaften

IUPAC Name |

(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t19-,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAWXZAJJSEFKS-IPFNAZMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)